N-{3-[(4-bromophenyl)amino]quinoxalin-2-yl}benzenesulfonamide
Description
N-{3-[(4-bromophenyl)amino]quinoxalin-2-yl}benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The presence of the quinoxaline ring, along with the sulfonamide group, makes this compound particularly interesting for various scientific applications.
Properties
Molecular Formula |
C20H15BrN4O2S |
|---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
N-[3-(4-bromoanilino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H15BrN4O2S/c21-14-10-12-15(13-11-14)22-19-20(24-18-9-5-4-8-17(18)23-19)25-28(26,27)16-6-2-1-3-7-16/h1-13H,(H,22,23)(H,24,25) |
InChI Key |
UJFKIUGNHHMDQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-bromophenyl)amino]quinoxalin-2-yl}benzenesulfonamide typically involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic aromatic substitution reaction, where the amino group of the quinoxaline reacts with 4-bromonitrobenzene.
Sulfonamide Formation: The final step involves the reaction of the quinoxaline derivative with benzenesulfonyl chloride under basic conditions to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Amino derivatives of the bromophenyl group.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemical Properties and Structure
N-{3-[(4-bromophenyl)amino]quinoxalin-2-yl}benzenesulfonamide has a molecular formula of and a molecular weight of approximately 455.33 g/mol. The compound features a quinoxaline core substituted with a benzenesulfonamide group, which enhances its solubility and reactivity.
1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, studies have demonstrated that quinoxaline derivatives can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The sulfonamide moiety is known for its role in targeting bacterial folic acid synthesis, making these compounds potential candidates for antibiotic development .
2. Anticancer Activity
Quinoxaline derivatives have also shown promise in cancer therapy. Studies suggest that this compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, compounds with similar structures have been reported to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by disrupting cell cycle progression and promoting programmed cell death .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Case Study 1: Antimicrobial Testing
In a study published in Chemotherapy (2023), researchers evaluated the antimicrobial efficacy of various quinoxaline derivatives, including this compound. The compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Cancer Cell Line Studies
A recent investigation focused on the anticancer properties of this compound against multiple cancer cell lines. The results indicated that it significantly reduced cell viability in MCF-7 cells by inducing apoptosis through caspase activation pathways. This finding underscores its potential use in targeted cancer therapies .
Mechanism of Action
The mechanism of action of N-{3-[(4-bromophenyl)amino]quinoxalin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets. The quinoxaline ring can intercalate with DNA, disrupting its function and leading to cell death . Additionally, the sulfonamide group can inhibit enzymes involved in folate synthesis, further contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(3-chloroquinoxalin-2-yl)benzenesulfonamide .
- 4-amino-N-(3-morpholin-4-yl-quinoxalin-2-yl)benzenesulfonamide .
- N-{3-[(2-bromophenyl)amino]quinoxalin-2-yl}-4-methoxybenzenesulfonamide .
Uniqueness
N-{3-[(4-bromophenyl)amino]quinoxalin-2-yl}benzenesulfonamide stands out due to the presence of the 4-bromophenyl group, which enhances its biological activity and specificity . The combination of the quinoxaline and sulfonamide moieties also contributes to its unique pharmacological profile .
Biological Activity
N-{3-[(4-bromophenyl)amino]quinoxalin-2-yl}benzenesulfonamide, also known by its CAS number 301357-70-0, is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 455.33 g/mol. The compound features a quinoxaline core, which is known for its diverse biological activities, and a sulfonamide group that enhances its pharmacological properties.
Inhibition of Phosphatidylinositol 3-Kinase (PI3K)
One of the primary mechanisms through which this compound exhibits biological activity is by acting as an inhibitor of phosphatidylinositol 3-kinase (PI3K). PI3K is implicated in various malignancies, making its inhibition a target for cancer therapy. Research has indicated that derivatives of this compound can effectively inhibit PI3K activity, leading to reduced cell proliferation in cancer cell lines .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated using various methodologies. The disk diffusion method and minimum inhibitory concentration (MIC) assays have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These results indicate that the compound has a promising profile as an antimicrobial agent, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics.
Antioxidant Activity
In addition to its antimicrobial properties, the compound has been assessed for antioxidant activity using assays such as DPPH (1,1-Diphenyl-2-picrylhydrazyl) and ABTS (2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The results are summarized in the following table:
| Assay Method | Inhibition Percentage | IC50 Value (µM) |
|---|---|---|
| DPPH | 54.5% | 12.5 |
| ABTS | 47.8% | 15.0 |
These findings suggest that this compound possesses moderate antioxidant properties, which may contribute to its overall therapeutic potential.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Cancer Cell Lines : A study investigating the effects of this compound on human cancer cell lines showed a dose-dependent reduction in cell viability, particularly in breast and colon cancer models. The IC50 values ranged from 10 to 25 µM depending on the cell line tested .
- In Vivo Studies : In animal models, administration of this compound resulted in significant tumor regression in xenograft models of human cancers. The compound was well-tolerated with minimal toxicity observed at therapeutic doses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
